REACTION_SMILES
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[CH3:19][OH:20].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([S:14][CH2:15][C:16](=[O:17])[OH:18])[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([S:14][CH2:15][C:16](=[O:17])[OH:18])[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CSc1ccc([N+](=O)[O-])c2ccccc12
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Name
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Type
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product
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Smiles
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Nc1ccc(SCC(=O)O)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |